molecular formula C14H23ClN2O2 B1424910 2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide CAS No. 1258650-70-2

2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide

Cat. No. B1424910
M. Wt: 286.8 g/mol
InChI Key: QTUXHTANRDIVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide is a chemical compound with the CAS Number: 1258650-70-2 . It has a molecular weight of 286.8 and its IUPAC name is 2-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H23ClN2O2/c15-10-13(18)16-12-6-8-17(9-7-12)14(19)11-4-2-1-3-5-11/h11-12H,1-10H2,(H,16,18) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, no further physical or chemical properties were found in the available resources.

Scientific Research Applications

  • Structural and Molecular Analysis : The study of related compounds has revealed significant insights into their molecular structure and interactions. For instance, 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide was analyzed for its structural characteristics, showing interesting molecular orientations due to intramolecular hydrogen bonding (Helliwell et al., 2011).

  • Synthesis and Evaluation of Derivatives : Several studies have focused on the synthesis of new compounds using related acetamides. For example, the design, synthesis, and biological evaluation of 2-(4-Phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as an antioxidant and anti-inflammatory agent have been explored (Nayak et al., 2014).

  • Crystallography and Interaction Studies : The crystal structures of similar acetamides have been studied to understand their molecular interactions. For instance, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide was analyzed for its molecular orientation and intermolecular interactions (Saravanan et al., 2016).

  • Chemical Properties and Solvatochromic Effects : Studies have also delved into the chemical properties and solvatochromic effects of related compounds. For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was examined for its intramolecular hydrogen bonding and solvatochromic effects (Jansukra et al., 2021).

  • Application in Drug Design : While some compounds are evaluated for their potential therapeutic applications, the focus remains on the structural and chemical aspects rather than drug use and dosage.

Safety And Hazards

The safety information available indicates that this compound is dangerous. It has hazard statements H302, H315, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-[1-(cyclohexanecarbonyl)piperidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O2/c15-10-13(18)16-12-6-8-17(9-7-12)14(19)11-4-2-1-3-5-11/h11-12H,1-10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUXHTANRDIVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide

CAS RN

1258650-70-2
Record name 2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide
Reactant of Route 6
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.